Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride
Overview
Description
Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a subject of interest for scientific research.
Biochemical Analysis
Biochemical Properties
Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can be characterized by binding affinity, specificity, and the resulting biochemical changes. Studies have shown that this compound can interact with enzymes involved in metabolic pathways, potentially altering their activity and influencing cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term studies in in vitro and in vivo settings are necessary to understand the temporal effects of this compound on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound may exhibit beneficial effects by modulating biochemical pathways and cellular processes. At higher dosages, it may cause toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects and dose-response relationships are important considerations in determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in energy production and cellular metabolism. Understanding the metabolic pathways affected by this compound is crucial for its potential use in metabolic research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. This compound can be transported by specific transporters or binding proteins, leading to its localization and accumulation in specific cellular compartments or tissues. The distribution of this compound can affect its biochemical properties and cellular effects, making it an important consideration in its potential use in research and therapy .
Subcellular Localization
The subcellular localization of this compound is a key factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, nucleus, or other organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: This involves the reaction of appropriate starting materials under specific conditions to form the desired compound.
Reduction Reaction: Reduction of precursor compounds can lead to the formation of the target molecule.
Hydrolysis Reaction: Hydrolysis of esters or amides can be employed to obtain the final product.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
The compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid
Uniqueness: Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride is unique due to its specific structural features and reactivity profile, which distinguish it from other similar compounds.
Properties
IUPAC Name |
methyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-13-8(12)11-7-10-5-2-3-9-4-6(5)14-7;/h9H,2-4H2,1H3,(H,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFKMHDFSDOTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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